Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Overview
Description
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.
Biochemical Analysis
Biochemical Properties
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The interaction of this compound with kinases can lead to the inhibition of kinase activity, thereby affecting various signaling pathways involved in cell growth and proliferation .
Cellular Effects
This compound has been observed to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway, which plays a crucial role in cell growth and survival . By inhibiting this pathway, this compound can induce apoptosis in cancer cells, thereby demonstrating its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of kinases, thereby inhibiting their activity. The inhibition of kinase activity leads to the disruption of downstream signaling pathways, resulting in altered gene expression and cellular responses . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular metabolism, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and prolonged effects on cell signaling pathways, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher dosages, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily through oxidative pathways, involving cytochrome P450 enzymes . The metabolites of this compound can further interact with other biomolecules, influencing metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of this compound within tissues is influenced by its interactions with plasma proteins and other binding partners, affecting its localization and bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other enzymes . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, further influencing its biochemical effects.
Properties
IUPAC Name |
ethyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-7-8(13)10-5-11-12(7)4-6/h3-5H,2H2,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGFPWGVDOXLLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745417 | |
Record name | Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869067-01-6 | |
Record name | Ethyl 1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869067-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.